Icosapent

Catalog No.
S530376
CAS No.
10417-94-4
M.F
C20H30O2
M. Wt
302.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Icosapent

CAS Number

10417-94-4

Product Name

Icosapent

IUPAC Name

(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

InChI

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12-,16-15-

InChI Key

JAZBEHYOTPTENJ-JLNKQSITSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

5,8,11,14,17-Eicosapentaenoic Acid, 5,8,11,14,17-Icosapentaenoic Acid, Acid, Eicosapentanoic, Eicosapentaenoic Acid, eicosapentanoic acid, omega 3 Eicosapentaenoic Acid, omega-3-Eicosapentaenoic Acid, Timnodonic Acid

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O

The exact mass of the compound Eicosapentaenoic acid is 302.2246 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Dietary Fats - Dietary Fats, Unsaturated - Fatty Acids, Omega-3. It belongs to the ontological category of icosapentaenoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Icosapent (CAS 10417-94-4), strictly defined as the free fatty acid form of all-cis-5,8,11,14,17-eicosapentaenoic acid (EPA), is a 20-carbon omega-3 polyunsaturated fatty acid. In procurement and formulation contexts, the free acid form is distinguished by its immediate biological availability, as it acts as a direct substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes without requiring prior enzymatic de-esterification [1]. Unlike crude fish oil mixtures or ethyl ester derivatives, pure Icosapent provides precise stoichiometric control for lipidomic profiling, targeted cellular assays, and advanced lipid nanoparticle (LNP) engineering. Its defined molecular geometry imparts specific biophysical properties to lipid bilayers, making it a critical raw material for applications requiring strict membrane stabilization and reproducible eicosanoid modulation [2].

Substituting pure Icosapent (EPA free acid) with its common commercial analog, EPA ethyl ester (Icosapent ethyl), or with docosahexaenoic acid (DHA) introduces severe kinetic and structural variables. EPA ethyl esters are highly resistant to pancreatic lipase hydrolysis, requiring an additional cleavage step by carboxyl ester lipase; consequently, their systemic absorption drops precipitously in low-fat or fasting conditions compared to the free acid [1]. In cellular and membrane applications, substituting EPA with DHA alters fundamental biophysical behavior. While EPA adopts an extended conformation that stabilizes the hydrocarbon core of lipid bilayers, DHA's extra carbons and double bond induce membrane disorder and increased fluidity [2]. Furthermore, using crude omega-3 mixtures introduces DHA, which can directly oppose EPA's specific competitive inhibition of arachidonic acid pathways, destroying assay reproducibility.

Absorption Kinetics: Free Acid vs. Ethyl Ester Formulations

The molecular form of EPA strictly dictates its absorption kinetics, particularly under controlled dietary conditions. In pharmacokinetic evaluations, the free fatty acid form of EPA demonstrates profound independence from meal fat content, bypassing the rate-limiting pancreatic lipase hydrolysis required by ethyl ester forms. Clinical data shows that under low-fat dietary conditions, the free fatty acid formulation yields an area under the curve (AUC) approximately 5.8-fold higher and a maximum plasma concentration (Cmax) 6.5-fold higher than the equivalent ethyl ester formulation[1].

Evidence DimensionSystemic bioavailability (AUC and Cmax) under low-fat conditions
Target Compound DataEPA Free Acid (approx. 5.8-fold higher AUC, 6.5-fold higher Cmax)
Comparator Or BaselineEPA Ethyl Ester (Baseline 1x absorption)
Quantified Difference5.8-fold increase in AUC and 6.5-fold increase in Cmax for the free acid
ConditionsHuman pharmacokinetic evaluation (ECLIPSE II study) under low-fat diet

Procurement of the free acid form is mandatory for oral formulations or in vivo models where rapid, high-yield absorption is required without dependency on high-fat co-administration.

Membrane Structural Stabilization: EPA vs. DHA

While EPA and DHA are frequently grouped as marine omega-3s, their biophysical impacts on lipid membranes are fundamentally opposed. Small-angle X-ray diffraction of phospholipid model membranes reveals that EPA increases electron density in the hydrocarbon core (±0–10 Å from the center), adopting an extended orientation that stabilizes the membrane. In stark contrast, DHA increases electron density in the head group region and causes significant structural disordering in the hydrocarbon core [1]. This structural divergence dictates their respective roles in modulating membrane-bound protein activity and lipid raft integrity.

Evidence DimensionMembrane hydrocarbon core electron density and structural orientation
Target Compound DataEPA (Increases core density ±0–10 Å from center; extended/stabilizing orientation)
Comparator Or BaselineDHA (Increases head group density; induces core disordering)
Quantified DifferenceEPA stabilizes the core; DHA disorders the core and increases fluidity
ConditionsSmall-angle X-ray diffraction of POPC/cholesterol model membranes

Engineers of liposomes and lipid nanoparticles must select EPA over DHA when the design objective is to stabilize the lipid bilayer and prevent oxidative disordering.

Eicosanoid Pathway Modulation: EPA vs. Arachidonic Acid

Icosapent acts as a direct competitive inhibitor of arachidonic acid (AA) metabolism in the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Because it is already in the free acid form, it immediately incorporates into cellular pools. In controlled human studies, pure EPA supplementation aggressively shifted the cellular AA:EPA ratio from 15:1 down to 4:1. This stoichiometric displacement significantly attenuated the synthesis of pro-inflammatory PGE2 while elevating EPA-derived, less inflammatory mediators such as 12-HEPE and PGE3[1].

Evidence DimensionCellular AA:EPA ratio and downstream PGE2 synthesis
Target Compound DataEPA Free Acid (Shifts ratio to 4:1; reduces PGE2)
Comparator Or BaselineArachidonic Acid baseline (Ratio 15:1; high PGE2)
Quantified Difference73% reduction in the AA:EPA ratio with corresponding suppression of PGE2
ConditionsIn vivo human skin and red blood cell lipidomic profiling post-supplementation

For in vitro assays targeting COX/LOX inhibition, the pure free acid provides immediate, quantifiable displacement of arachidonic acid without the lag phase of ester cleavage.

Advanced Lipid Nanoparticle (LNP) and Liposome Engineering

Because EPA adopts an extended conformation that stabilizes the hydrocarbon core of lipid bilayers—unlike the disordering effect of DHA—Icosapent is the optimal polyunsaturated fatty acid for tuning the structural integrity, elasticity, and oxidative stability of synthetic LNPs and liposomal drug delivery vehicles[1].

Direct-to-Assay COX/LOX Pathway Profiling

In cellular assays and enzymatic studies evaluating cyclooxygenase and lipoxygenase kinetics, the free acid form of EPA is required to bypass the esterase cleavage step. It provides immediate, stoichiometric competition with arachidonic acid, ensuring precise and reproducible shifts in eicosanoid profiles (e.g., PGE2 to PGE3) without interference from DHA or formulation excipients [2].

High-Bioavailability Pharmaceutical and Nutraceutical Formulation

For therapeutic applications targeting patients with impaired pancreatic lipase secretion or those prescribed strict low-fat diets, Icosapent (free acid) is the mandatory active pharmaceutical ingredient. It guarantees up to a 5.8-fold higher systemic absorption compared to standard ethyl ester formulations, ensuring consistent dosing and efficacy [3].

Purity

>90% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Colorless liquid; [Merck Index]
Liquid

XLogP3

5.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

302.224580195 Da

Monoisotopic Mass

302.224580195 Da

Heavy Atom Count

22

LogP

6.1

Appearance

Oily or waxy solid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AAN7QOV9EA

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

EPA can be used for lowering elevated triglycerides in those who are hyperglyceridemic. In addition, EPA may play a therapeutic role in patients with cystic fibrosis by reducing disease severity and may play a similar role in type 2 diabetics in slowing the progression of diabetic nephropathy.
FDA Label
Treatment of Familial Adenomatous Polyposis

Pharmacology

Eicosanoids are chemical messengers derived from 20-carbon polyunsaturated fatty acids that play critical roles in immune and inflammatory responses. Both 20-carbon omega-6 fatty acids (arachidonic acid) and 20-carbon omega-3 fatty acids (EPA) can be found in cell membranes. During an inflammatory response, arachidonic acid and EPA are metabolized by enzymes known as cyclooxygenases and lipoxygenases to form eicosanoids. Increasing omega-3 fatty acid intake increases the EPA content of cell membranes and decreases the arachidonic acid content, resulting in higher proportions of eicosanoids derived from EPA. Physiologic responses to arachidonic acid-derived eicosanoids differ from responses to EPA-derived eicosanoids. In general, eicosanoids derived from EPA are less potent inducers of inflammation, blood vessel constriction, and clotting than eicosanoids derived from arachidonic acid.
Icosapent is the free fatty acid (FFA) form of eicosapentaenoic acid (EPA), a polyunsaturated long-chain fatty acid found in fish oil with a 20-carbon backbone and 5 double bonds, with potential supplementing, anti-inflammatory, anti-thrombotic, immunomodulating, anti-angiogenic and chemopreventive activities. Upon administration of icosapent, the free form of EPA is incorporated in cell membrane phospholipids and replaces arachidonic acid. This inhibits arachidonic acid conversion into thromboxanes and prostaglandin E2 (PGE2). Upon oral administration of icosapent, the EPA-FFA prevents and suppresses colonic neoplasia and reduces polyp formation and growth through as of yet not fully elucidated mechanisms.

Mechanism of Action

The anti-inflammatory, antithrombotic and immunomodulatory actions of EPA is probably due to its role in eicosanoid physiology and biochemistry. Most eicosanoids are produced by the metabolism of omega-3 fatty acids, specifically, arachidonic acid. These eicosanoids, leukotriene B4 (LTB4) and thromboxane A2 (TXA2) stimulate leukocyte chemotaxis, platelet aggregation and vasoconstriction. They are thrombogenic and artherogenic. On the other hand, EPA is metabolized to leukotriene B5 (LTB5) and thromboxane A3 (TXA3), which are eicosanoids that promote vasodilation, inhibit platelet aggregation and leukocyte chemotaxis and are anti-artherogenic and anti-thrombotic. The triglyceride-lowering effect of EPA results from inhibition of lipogenesis and stimulation of fatty acid oxidation. Fatty acid oxidation of EPA occurs mainly in the mitochondria. EPA is a substrate for Prostaglandin-endoperoxide synthase 1 and 2. It also appears to affect the function and bind to the Carbohydrate responsive element binding protein (ChREBP) and to a fatty acid receptor (G-coupled receptor) known as GP40.

Pictograms

Corrosive

Other CAS

10417-94-4

Metabolism Metabolites

Eicosapentaenoic acid has known human metabolites that include Juniperonic acid.

Wikipedia

Eicosapentaenoic_acid

Use Classification

Human Drugs -> EU pediatric investigation plans
Cosmetics -> Skin conditioning; Emollient

Dates

Last modified: 08-15-2023
1: Borow KM, Nelson JR, Mason RP. Biologic plausibility, cellular effects, and molecular mechanisms of eicosapentaenoic acid (EPA) in atherosclerosis. Atherosclerosis. 2015 Sep;242(1):357-66. doi: 10.1016/j.atherosclerosis.2015.07.035. Epub 2015 Jul 22. Review. PubMed PMID: 26253795.
2: Pappalardo G, Almeida A, Ravasco P. Eicosapentaenoic acid in cancer improves body composition and modulates metabolism. Nutrition. 2015 Apr;31(4):549-55. doi: 10.1016/j.nut.2014.12.002. Epub 2014 Dec 12. Review. PubMed PMID: 25770317.
3: Xie D, Jackson EN, Zhu Q. Sustainable source of omega-3 eicosapentaenoic acid from metabolically engineered Yarrowia lipolytica: from fundamental research to commercial production. Appl Microbiol Biotechnol. 2015 Feb;99(4):1599-610. doi: 10.1007/s00253-014-6318-y. Epub 2015 Jan 8. Review. PubMed PMID: 25567511; PubMed Central PMCID: PMC4322222.
4: Chen CT, Bazinet RP. β-oxidation and rapid metabolism, but not uptake regulate brain eicosapentaenoic acid levels. Prostaglandins Leukot Essent Fatty Acids. 2015 Jan;92:33-40. doi: 10.1016/j.plefa.2014.05.007. Epub 2014 Jun 5. Review. PubMed PMID: 24986271.
5: Fleming JA, Kris-Etherton PM. The evidence for α-linolenic acid and cardiovascular disease benefits: Comparisons with eicosapentaenoic acid and docosahexaenoic acid. Adv Nutr. 2014 Nov 14;5(6):863S-76S. doi: 10.3945/an.114.005850. Print 2014 Nov. Review. PubMed PMID: 25398754; PubMed Central PMCID: PMC4224228.
6: Gyurko R, Van Dyke TE. The role of polyunsaturated ω-3 fatty acid eicosapentaenoic acid-derived resolvin E1 (RvE1) in bone preservation. Crit Rev Immunol. 2014;34(4):347-57. Review. PubMed PMID: 24941160; PubMed Central PMCID: PMC4382917.
7: Davidson MH. Omega-3 fatty acids: new insights into the pharmacology and biology of docosahexaenoic acid, docosapentaenoic acid, and eicosapentaenoic acid. Curr Opin Lipidol. 2013 Dec;24(6):467-74. doi: 10.1097/MOL.0000000000000019. Review. PubMed PMID: 24184945.
8: Wu L, Roe CL, Wen Z. The safety assessment of Pythium irregulare as a producer of biomass and eicosapentaenoic acid for use in dietary supplements and food ingredients. Appl Microbiol Biotechnol. 2013 Sep;97(17):7579-85. doi: 10.1007/s00253-013-5114-4. Epub 2013 Jul 31. Review. PubMed PMID: 23900800.
9: Ohnishi H, Saito Y. Eicosapentaenoic acid (EPA) reduces cardiovascular events: relationship with the EPA/arachidonic acid ratio. J Atheroscler Thromb. 2013;20(12):861-77. Epub 2013 Sep 18. Review. PubMed PMID: 24047614.
10: Kwak SM, Myung SK, Lee YJ, Seo HG; Korean Meta-analysis Study Group. Efficacy of omega-3 fatty acid supplements (eicosapentaenoic acid and docosahexaenoic acid) in the secondary prevention of cardiovascular disease: a meta-analysis of randomized, double-blind, placebo-controlled trials. Arch Intern Med. 2012 May 14;172(9):686-94. doi: 10.1001/archinternmed.2012.262. Review. PubMed PMID: 22493407.
11: Fusar-Poli P, Berger G. Eicosapentaenoic acid interventions in schizophrenia: meta-analysis of randomized, placebo-controlled studies. J Clin Psychopharmacol. 2012 Apr;32(2):179-85. doi: 10.1097/JCP.0b013e318248b7bb. Review. PubMed PMID: 22367656.
12: Hjorth E, Freund-Levi Y. Immunomodulation of microglia by docosahexaenoic acid and eicosapentaenoic acid. Curr Opin Clin Nutr Metab Care. 2012 Mar;15(2):134-43. doi: 10.1097/MCO.0b013e32835017cc. Review. PubMed PMID: 22316559.
13: Maki KC, Rains TM. Stearidonic acid raises red blood cell membrane eicosapentaenoic acid. J Nutr. 2012 Mar;142(3):626S-629S. doi: 10.3945/jn.111.153858. Epub 2012 Jan 25. Review. PubMed PMID: 22279138.
14: Jacobson TA, Glickstein SB, Rowe JD, Soni PN. Effects of eicosapentaenoic acid and docosahexaenoic acid on low-density lipoprotein cholesterol and other lipids: a review. J Clin Lipidol. 2012 Jan-Feb;6(1):5-18. doi: 10.1016/j.jacl.2011.10.018. Epub 2011 Nov 3. Review. PubMed PMID: 22264569.
15: Siriwardhana N, Kalupahana NS, Moustaid-Moussa N. Health benefits of n-3 polyunsaturated fatty acids: eicosapentaenoic acid and docosahexaenoic acid. Adv Food Nutr Res. 2012;65:211-22. doi: 10.1016/B978-0-12-416003-3.00013-5. Review. PubMed PMID: 22361189.
16: Wei MY, Jacobson TA. Effects of eicosapentaenoic acid versus docosahexaenoic acid on serum lipids: a systematic review and meta-analysis. Curr Atheroscler Rep. 2011 Dec;13(6):474-83. doi: 10.1007/s11883-011-0210-3. Review. Erratum in: Curr Atheroscler Rep. 2012 Feb;14(1):93. PubMed PMID: 21975919.
17: Murphy RA, Yeung E, Mazurak VC, Mourtzakis M. Influence of eicosapentaenoic acid supplementation on lean body mass in cancer cachexia. Br J Cancer. 2011 Nov 8;105(10):1469-73. doi: 10.1038/bjc.2011.391. Epub 2011 Oct 4. Review. PubMed PMID: 21970879; PubMed Central PMCID: PMC3242518.
18: Iwami D, Nonomura K, Shirasugi N, Niimi M. Immunomodulatory effects of eicosapentaenoic acid through induction of regulatory T cells. Int Immunopharmacol. 2011 Mar;11(3):384-9. doi: 10.1016/j.intimp.2010.11.035. Epub 2010 Dec 18. Review. PubMed PMID: 21182821.
19: Sakamoto Y, Node K. [Anti-atherosclerotic effect of fibrates and eicosapentaenoic acid]. Nihon Rinsho. 2011 Jan;69(1):87-91. Review. Japanese. PubMed PMID: 21226266.
20: Musa-Veloso K, Binns MA, Kocenas AC, Poon T, Elliot JA, Rice H, Oppedal-Olsen H, Lloyd H, Lemke S. Long-chain omega-3 fatty acids eicosapentaenoic acid and docosahexaenoic acid dose-dependently reduce fasting serum triglycerides. Nutr Rev. 2010 Mar;68(3):155-67. doi: 10.1111/j.1753-4887.2010.00272.x. Review. PubMed PMID: 20384846.

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